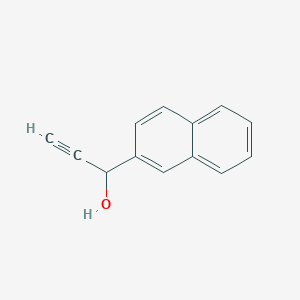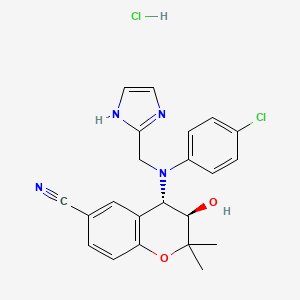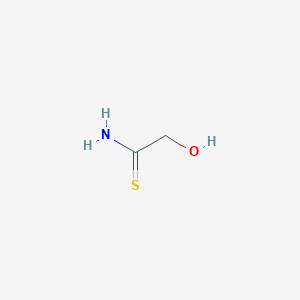![molecular formula C13H15Br2NO2S B3339992 1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1427705-63-2](/img/structure/B3339992.png)
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
説明
The compound “1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione” is a complex organic molecule. It contains a thieno[3,4-c]pyrrole core, which is a type of heterocyclic compound containing sulfur and nitrogen . The molecule also has a heptyl group (a seven-carbon chain), two bromine atoms, and two carbonyl groups (as part of a dione structure).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For instance, the thieno[3,4-c]pyrrole core could potentially be synthesized via intramolecular 1,3-dipolar cycloaddition . The addition of the heptyl group and the two bromine atoms would likely involve further reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atoms could potentially be replaced via nucleophilic substitution reactions. The carbonyl groups could undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl groups and the bromine atoms could increase its solubility in polar solvents. The heptyl chain could increase its solubility in nonpolar solvents .科学的研究の応用
Electropolymerization and Material Properties
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been utilized in the synthesis and electropolymerization of monomers for various applications. A study by Çakal et al. (2020) explored the synthesis of monomers containing thieno[3,4-c]pyrrole-4,6-dione units and investigated their redox and optical properties. These properties were evaluated for potential applications in electrochemical methods and electrochromic devices (Çakal, Cihaner, & Önal, 2020).
Application in Polymer Solar Cells
Another significant area of application is in the development of polymer solar cells (PSCs). For instance, Badgujar et al. (2015) synthesized thieno[3,4-c]pyrrole-4,6-dione-based copolymers used as donor materials in PSCs, demonstrating power conversion efficiencies ranging from 1.1 to 2.1% under specific conditions (Badgujar, Lee, & Ahn, 2015).
Enhancing Thermo-stability and Luminescent Properties
Wang et al. (2014) incorporated a pentafluorobenzene group into a D-A copolymer based on fluorene and thieno[3,4-c]pyrrole-4,6-dione to enhance its thermal stability and luminescent properties. This study highlighted the potential of this copolymer as an emitting material in polymer light-emitting diodes (PLEDs) (Wang, Liang, Zhou, Sun, Yan, & Ling, 2014).
Synthesis and Characterization for Electronic Applications
Further research, such as that by Berrouard et al. (2011), has focused on synthesizing and characterizing derivatives of 5-octylthieno[3,4-c]pyrrole-4,6-dione as new monomers for conjugated copolymers. These developments are aimed at creating advanced materials for electronic applications, particularly in the field of organic electronics (Berrouard, Grenier, Pouliot, Gagnon, Tessier, & Leclerc, 2011).
Development of Host Materials for PhOLEDs
The compound has also been explored in the development of host materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). Kautny et al. (2017) introduced electron accepting thieno[3,4-c]pyrrole-4,6-dione as a novel building block for donor–acceptor-based host materials in PhOLEDs. This research provides insights into the potential of this compound in the creation of high-efficiency PhOLED devices (Kautny, Zhao, Schopf, Stöger, Horkel, Chen, Ma, Fröhlich, & Lumpi, 2017).
将来の方向性
特性
IUPAC Name |
1,3-dibromo-5-heptylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO2S/c1-2-3-4-5-6-7-16-12(17)8-9(13(16)18)11(15)19-10(8)14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYLDXTAFDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



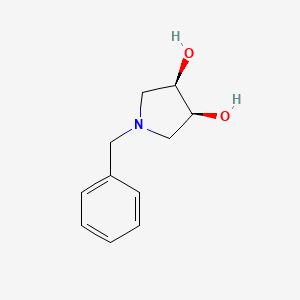
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)
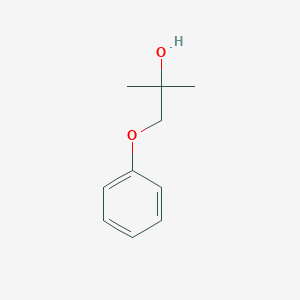
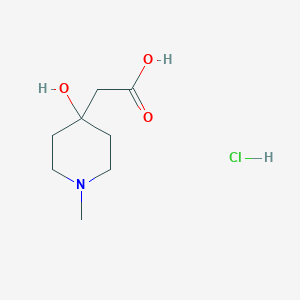
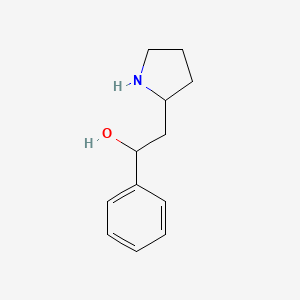
![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)
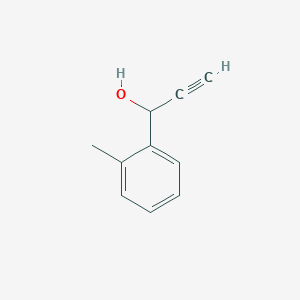
![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)


